molecular formula C16H17N3O2S B11367974 2-[(2-amino-2-oxoethyl)sulfanyl]-4,6-dimethyl-N-phenylpyridine-3-carboxamide

2-[(2-amino-2-oxoethyl)sulfanyl]-4,6-dimethyl-N-phenylpyridine-3-carboxamide

Cat. No.: B11367974
M. Wt: 315.4 g/mol
InChI Key: PRQLTYRBQALTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(CARBAMOYLMETHYL)SULFANYL]-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with carbamoylmethyl and sulfanyl groups, as well as dimethyl and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(CARBAMOYLMETHYL)SULFANYL]-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dimethyl-2-chloropyridine-3-carboxamide with carbamoylmethyl sulfide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(CARBAMOYLMETHYL)SULFANYL]-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[(CARBAMOYLMETHYL)SULFANYL]-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(CARBAMOYLMETHYL)SULFANYL]-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-[(CARBAMOYLMETHYL)SULFANYL]BENZOIC ACID: Shares the carbamoylmethyl sulfanyl group but has a benzoic acid core instead of a pyridine ring.

    2-[(CARBAMOYLMETHYL)SULFANYL]ACETIC ACID: Similar functional groups but with an acetic acid backbone.

Uniqueness

2-[(CARBAMOYLMETHYL)SULFANYL]-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and the pyridine ring structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

2-(2-amino-2-oxoethyl)sulfanyl-4,6-dimethyl-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C16H17N3O2S/c1-10-8-11(2)18-16(22-9-13(17)20)14(10)15(21)19-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H2,17,20)(H,19,21)

InChI Key

PRQLTYRBQALTCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC2=CC=CC=C2)SCC(=O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.